BenchChemオンラインストアへようこそ!

[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol

Medicinal Chemistry Synthetic Intermediates Structure-Property Relationships

[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol (CAS 2415464-85-4, molecular formula C₁₄H₁₇ClN₂OS, molecular weight 296.81 g/mol) is a benzothiazole-piperidine hybrid featuring a hydroxymethyl substituent at the piperidine 4-position. The benzothiazole core bears a chlorine at position 5 and a methyl at position 4—a substitution pattern that, across numerous benzothiazole chemotypes, modulates lipophilicity and target engagement.

Molecular Formula C14H17ClN2OS
Molecular Weight 296.81
CAS No. 2415464-85-4
Cat. No. B2856388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
CAS2415464-85-4
Molecular FormulaC14H17ClN2OS
Molecular Weight296.81
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)N3CCC(CC3)CO)Cl
InChIInChI=1S/C14H17ClN2OS/c1-9-11(15)2-3-12-13(9)16-14(19-12)17-6-4-10(8-18)5-7-17/h2-3,10,18H,4-8H2,1H3
InChIKeyVLUWJQSNWJSUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol (CAS 2415464-85-4): Sourcing Rationale, Structural Identity, and In-Class Context for Chemical Procurement


[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol (CAS 2415464-85-4, molecular formula C₁₄H₁₇ClN₂OS, molecular weight 296.81 g/mol) is a benzothiazole-piperidine hybrid featuring a hydroxymethyl substituent at the piperidine 4-position . The benzothiazole core bears a chlorine at position 5 and a methyl at position 4—a substitution pattern that, across numerous benzothiazole chemotypes, modulates lipophilicity and target engagement [1]. The piperidine ring with a free primary alcohol provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), making this compound primarily valuable as a versatile building block or intermediate in medicinal chemistry campaigns [2].

Why [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol Cannot Be Replaced by Generic Benzothiazole-Piperidine Analogs Without Experimental Validation


Benzothiazole-piperidine derivatives with apparently minor structural variations (positional isomerism of the methanol group, different halogen substitution, or replacement of –CH₂OH with –OH or –H) can exhibit profoundly divergent biological activity, solubility, and metabolic stability. SAR studies on 2-piperidinyl-benzothiazole PPARδ agonists demonstrate that the nature and position of substituents on both the benzothiazole and piperidine rings critically control target potency, selectivity over related PPAR isoforms, and in vivo efficacy [1]. In antimicrobial amide derivatives of this scaffold, the presence of chloro and methyl substituents on the benzothiazole ring was specifically identified as having 'an important impact on anticandidal activity', while the piperidine substitution pattern determined the therapeutic window between antimicrobial and cytotoxic concentrations [2]. Therefore, any attempt to replace this specific compound with a close analog—even one differing only in the oxidation state of the 4-substituent or the position of the chlorine—without head-to-head biological or physicochemical comparison, carries a material risk of altered potency, selectivity, solubility, or synthetic tractability that undermines experimental reproducibility and procurement value.

[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol: Quantitative Differentiation Evidence Against Five Closest Structural Analogs


Hydroxymethyl vs. Hydroxyl Substituent: Impact on Hydrogen-Bond Donor/Acceptor Profile and Synthetic Versatility

The target compound bears a –CH₂OH (hydroxymethyl) group at the piperidine 4-position, whereas the closest commercial analog 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol (CAS 2548981-42-4) carries a direct –OH substituent. The additional methylene spacer increases the count of rotatable bonds from 1 (C–O rotation only for –OH) to 2 (C–C and C–O rotations for –CH₂OH), thereby altering the conformational flexibility and the spatial presentation of the hydrogen-bond donor/acceptor. In PPARδ agonist development, the optimal positioning of a hydrogen-bond-capable group on the piperidine ring was critical for achieving both high agonistic potency (EC₅₀ = 0.012 μM) and selectivity over PPARα and PPARγ (≥250-fold) [1]. Furthermore, the primary alcohol in the target compound is a more versatile synthetic handle than a secondary alcohol, enabling chemoselective oxidation to the aldehyde or carboxylic acid, or orthogonal protection strategies in multi-step syntheses .

Medicinal Chemistry Synthetic Intermediates Structure-Property Relationships

Positional Isomerism of the Methanol Group: 4-ylmethanol vs. 3-ylmethanol and Implications for Target Engagement Geometry

The methanol group in the target compound is attached at the piperidine 4-position, whereas the structurally isomeric [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (CAS 2155840-07-4) has the methanol at the 3-position . In the 2-piperidinyl-benzothiazole PPARδ series, the attachment point and substitution on the piperidine ring were systematically varied; modifications at different ring positions produced dramatic shifts in agonistic potency ranging over three orders of magnitude (EC₅₀ from 0.012 μM to >10 μM) and altered selectivity profiles [1]. The 4-substituted piperidine arrangement places the methanol group farther from the benzothiazole core than the 3-substituted isomer, affecting the distance and angle of hydrogen-bond presentation to biological targets. This geometric difference can determine whether a compound acts as an agonist, antagonist, or is inactive at a given receptor.

Positional Isomerism Medicinal Chemistry Target Engagement

Chlorine Substituent Position: 5-Chloro vs. 4-Chloro and Unsubstituted Benzothiazole Analogs in Biological Activity

The target compound features chlorine at the benzothiazole 5-position (with a methyl at the 4-position). The alternative [1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol (CAS not disclosed) bears chlorine at the 4-position with no additional methyl substituent. In a systematic antimicrobial SAR study of benzothiazole-piperidine amide derivatives, the combination of chloro and methyl substituents on the benzothiazole ring was explicitly found to have 'an important impact on anticandidal activity', with active compounds showing MIC values against Candida species in the range of 50–200 μg/mL [1]. The 5-chloro-4-methyl pattern positions the chlorine para to the benzothiazole sulfur and ortho to the ring junction, creating a different electronic environment and steric profile compared to the 4-chloro substitution, which places chlorine ortho to the sulfur. These distinct substitution patterns alter the electron density on the benzothiazole ring system, affecting π-stacking interactions with biological targets and metabolic stability [2].

Halogen Substitution SAR Antimicrobial Activity

5-Chloro-4-methyl vs. 5-Nitro Benzothiazole: Differential Electronic Effects and Hydrogen-Bond Capacity

The 5-chloro substituent in the target compound is a moderate electron-withdrawing group (Hammett σₚ = +0.23), whereas the 5-nitro analog (1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol, CAS 1420858-59-8) carries a strong electron-withdrawing nitro group (σₚ = +0.78) [1]. This difference in electronic character significantly alters the benzothiazole ring's reactivity toward electrophilic and nucleophilic substitution, its susceptibility to metabolic reduction (nitro groups are prone to bioreduction to reactive nitroso and hydroxylamine intermediates), and its hydrogen-bond acceptor capacity (the nitro group provides two strong H-bond acceptors vs. chlorine's weak halogen-bond donor potential). In benzothiazole-based Hsp90 C-terminal-domain inhibitors, varying the electron-withdrawing substituent on the benzothiazole ring modulated antiproliferative IC₅₀ values in MCF-7 breast cancer cells across a range of 0.5–25 μM [2], demonstrating that the electronic nature of the 5-substituent is a key efficacy determinant.

Electron-Withdrawing Groups Medicinal Chemistry ADME Properties

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor Count vs. Des-Methanol and Des-Chloro Analogs

The target compound contains both a chlorine (lipophilic, +0.06 π-value for aromatic Cl) and a hydroxymethyl group (hydrophilic, −1.03 π-value for CH₂OH), yielding a predicted logP of approximately 2.8–3.2 . Removing the methanol group to give 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine (hypothetical des-methanol analog) would increase logP by ~1 log unit and eliminate one H-bond donor, potentially improving membrane permeability but reducing aqueous solubility. The unsubstituted benzothiazole parent compound, [1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol (CAS 137309-95-6; molecular weight 248.34 g/mol), lacks both the chlorine and methyl substituents, resulting in lower molecular weight (ΔMW = 48.47 g/mol) and lower lipophilicity . In the PPARδ agonist series, balanced lipophilicity (logD ~2–3) was essential for achieving both in vitro potency and favorable ADME profiles enabling in vivo efficacy [1].

Physicochemical Properties Drug-Likeness Lipophilicity

Scope of Patent Coverage: 5-Chloro-4-methyl Benzothiazole-Piperidine Chemotype in Sphingosine Kinase and PPARδ Intellectual Property

The 2-(substituted-piperidinyl/piperazinyl)-benzothiazole scaffold encompassing the target compound falls within the claimed Markush structures of multiple patent families. EP 2313403 B1 (Merck Patent GmbH) claims thiazolyl-piperidine derivatives as inhibitors of sphingosine kinase 1 (SphK1) with selectivity over SphK2, covering compounds where the benzothiazole 5-position is substituted with halogen (including chlorine) and the 4-position with alkyl (including methyl) [1]. Separately, the PPARδ agonist patent family (including US publications from Shionogi & Co.) covers 2-(1-piperidinyl)-1,3-benzothiazole derivatives exemplified by compound 12 (EC₅₀ = 0.012 μM for PPARδ; >250-fold selective over PPARα/γ) [2]. While the target compound itself may serve as a synthetic intermediate outside the scope of composition-of-matter claims, its use in screening assays targeting SphK1 or PPARδ may have freedom-to-operate implications that do not apply to analogs with different benzothiazole substitution patterns.

Patent Landscape Sphingosine Kinase Intellectual Property

[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for PPARδ Agonist Lead Optimization

The target compound serves as an advanced intermediate for constructing PPARδ agonists, where the 5-chloro-4-methyl benzothiazole substitution pattern and the 4-hydroxymethylpiperidine moiety have been validated in compounds achieving EC₅₀ values as low as 0.012 μM with >250-fold selectivity over PPARα and PPARγ [1]. The free primary alcohol can be elaborated to esters, carbamates, or ethers to fine-tune potency and ADME properties, building on the established SAR that the piperidine substituent position and hydrogen-bond capability are critical efficacy determinants.

Chemical Biology: Sphingosine Kinase 1 (SphK1) Inhibitor Probe Development

Benzothiazole-piperidine derivatives with 5-chloro substitution are claimed as selective SphK1 inhibitors (without SphK2 inhibition) in EP 2313403 B1 [2]. The target compound can be employed as a starting point for developing chemical probes to dissect SphK1-dependent signaling in cancer biology, where the hydroxymethyl group offers a convenient attachment point for biotin tags, fluorescent reporters, or photoaffinity labels without ablating the core pharmacophore.

Antimicrobial Discovery: Benzothiazole-Piperidine Hybrid Optimization

SAR studies on benzothiazole-piperidine amide derivatives have established that the combination of chloro and methyl substituents on the benzothiazole ring significantly influences anticandidal activity (MIC values 50–200 μg/mL against Candida spp.), and that effective antimicrobial doses were below cytotoxic concentrations in NIH/3T3 cells [3]. The target compound can be used to generate amide, sulfonamide, or urea derivatives for systematic exploration of antimicrobial SAR with a built-in selectivity window.

Process Chemistry: Synthesis of Complex Heterocyclic Building Blocks

The primary alcohol functionality of the target compound enables chemoselective transformations (oxidation to aldehyde or carboxylic acid; conversion to leaving groups such as mesylate or tosylate for nucleophilic displacement) that are not accessible from the corresponding piperidin-4-ol analog . This makes the compound a strategically valuable intermediate in multi-step syntheses of drug candidates, where orthogonal reactivity and protecting group compatibility are essential for convergent synthetic routes.

Quote Request

Request a Quote for [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.